N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
N-(4-Methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methoxy group at position 4 and a nitro group at position 4. The benzamide moiety is further modified with a piperidin-1-ylsulfonyl group at the para position (Figure 1). This compound is structurally designed to combine electron-withdrawing (nitro) and electron-donating (methoxy) groups, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S2/c1-30-16-11-14(24(26)27)12-17-18(16)21-20(31-17)22-19(25)13-5-7-15(8-6-13)32(28,29)23-9-3-2-4-10-23/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEPELCFZVQNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by the presence of a methoxy group, a nitro group, and a piperidinyl sulfonamide moiety, positions it as a potential candidate for various biological applications, particularly in pharmacology.
The molecular formula of the compound is with a molecular weight of approximately 396.5 g/mol. The compound's structure includes functional groups that influence its solubility, reactivity, and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 50 | 85 |
| Control (Standard Antibiotic) | 10 | 95 |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits significant antibacterial activity, suggesting its potential as an antibiotic agent.
Antitubercular Activity
A study focusing on the synthesis of benzothiazole-based compounds reported that derivatives similar to this compound demonstrated activity against Mycobacterium tuberculosis (Mtb). The compound's structure allows it to interact with key proteins involved in the pathogen's survival.
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| This compound | 7.7 ± 0.8 | 0.08 |
| Standard Drug (Isoniazid) | 0.2 | Not applicable |
The IC50 value indicates effective inhibition of Mtb growth at low concentrations, highlighting its potential as an anti-tubercular agent.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes crucial for bacterial cell wall synthesis and metabolic pathways. This interaction disrupts cellular processes, leading to bacterial death.
Case Studies
- Study on Antimicrobial Efficacy : A recent research article evaluated the antimicrobial efficacy of various benzothiazole derivatives, including our compound of interest. The study concluded that modifications in the benzothiazole structure significantly affect antimicrobial potency.
- Antitubercular Screening : Another investigation focused on the antitubercular properties of related compounds demonstrated that structural variations influenced binding affinity to Mtb proteins, suggesting that our compound could be optimized for enhanced activity.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzo[d]thiazole Derivatives
Key Observations :
- The target compound is unique in combining nitro and piperidinylsulfonyl groups, distinguishing it from analogs like 12 (), which lack sulfonamide linkages .
- The fluorophenyl sulfonyl group in 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide introduces halogenated hydrophobicity, contrasting with the target compound’s piperidine-based sulfonamide .
Key Observations :
- The target compound’s synthesis likely parallels Compound 11 (), utilizing amide bond formation between a substituted benzo[d]thiazole amine and a sulfonylbenzoyl derivative. However, the nitro group may require protective strategies during synthesis .
- Suzuki coupling (as in Compound 12a ) is a common method for introducing aryl groups to benzo[d]thiazoles, but the nitro group’s presence in the target compound may limit such approaches due to competing reactivity .
Table 3: Comparative Properties
Key Observations :
- The nitro group in the target compound may confer oxidative stress-related activity, contrasting with morpholino-containing analogs like TOZ5, which are tailored for imaging .
Spectral Characterization
- NMR : The nitro group in the target compound would deshield adjacent protons, producing distinct downfield shifts in ¹H-NMR (cf. Compound 12b in , which shows aromatic proton shifts at δ 7.2–8.1 ppm) .
- HRMS : Expected molecular ion at m/z 453.5 (C₁₈H₁₆FN₃O₆S₂) for the fluorophenyl analog (), while the target compound’s molecular weight would differ based on the piperidine substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
